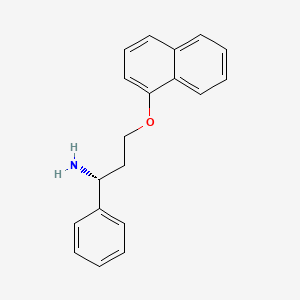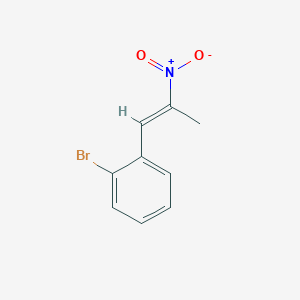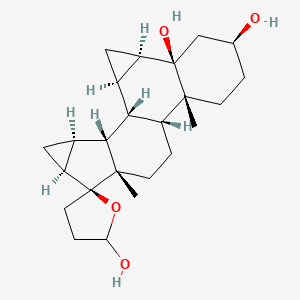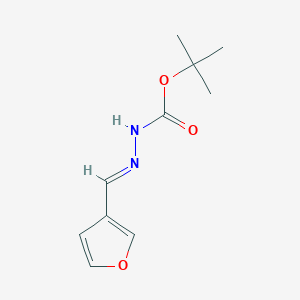
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene derivatives involves various strategies, including metal-catalyzed reactions and Lewis acid-catalyzed transformations. Techniques such as cyclization from γ-phenylacetoacetate or phenylacetyl chloride in sulfuric acid medium have been explored for efficient synthesis. Naphthalene derivatives exhibit a range of biological activities, prompting the development of diverse synthetic methods to construct these compounds (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives, such as N,N′-dialkylated naphthalene diimides (NDIs), reveals a correlation between structure, solubility, self-assembly, and electronic properties. Systematic studies indicate specific trends in spectroscopic and thermal properties, solubility, and crystal morphology. The odd–even parity effect in the packing of NDI molecules underscores the intricate relationship between molecular structure and physical properties (Chlebosz et al., 2023).
Chemical Reactions and Properties
Naphthalene derivatives, including 1,3-dihydroxynaphthalene, are synthesized through various routes such as alkaline fusion and photocatalytic oxidation. These derivatives interact with biological cations, anions, and macromolecules, displaying significant medicinal potential. The interactions often involve noncovalent bonds, showcasing the chemical reactivity and interaction capabilities of naphthalene derivatives (Zhang You-lan, 2005).
Physical Properties Analysis
Naphthalene derivatives are known for their diverse physical properties, such as solubility and thermal stability. The solubility in solvents like chloroform and toluene, and the thermal behavior characterized by thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for applications in organic electronics and other fields. The crystal morphology and packing, influenced by the length of alkyl substituents, further define their physical properties (Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties of naphthalene derivatives, such as reactivity towards various organic transformations and their role as intermediates in synthesizing bioactive molecules, are significant. The ability to undergo reactions like cycloadditions, carboannulations, and cross-dehydrogenative coupling highlights the versatility and reactivity of these compounds. This reactivity is instrumental in developing pharmaceuticals and materials with specific functions (Maheshwari & Hussain, 2023).
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research involving derivatives of naphthalen-1-amine, closely related to (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, has identified potential antibacterial applications. Specifically, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been explored for their potent antibacterial properties against various bacterial strains. These compounds were structurally elucidated and demonstrated moderate to weak enzyme inhibition capabilities alongside their antibacterial efficacy (Abbasi et al., 2015).
Chirality Sensing
The compound has been linked to the development of stereodynamic probes for chirality sensing. These probes are capable of binding amines, amino alcohols, or amino acids, translating these binding events into a dual optical response. This approach is crucial for determining the absolute configuration, enantiomeric excess (ee), and total concentration of various compounds, showcasing the compound's utility in analytical chemistry (Bentley & Wolf, 2014).
Antimicrobial Activity
Another avenue of research has explored the antimicrobial activity of compounds bearing the naphthalene moiety. These studies have synthesized new series of azoles or azines from key intermediates, including 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, and tested them against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial activities displayed ranged from weak to moderate, indicating the potential of these compounds in developing new antimicrobial agents (Abdelreheim et al., 2019; Abdel Reheim et al., 2021).
Fluorescence Studies
In fluorescence studies, a naphthalene-thiophene hybrid molecule has demonstrated the capability to function as a molecular AND type binary logic gate with Zn2+ and OAc- ions as inputs. This property makes it suitable for the detection of intracellular Zn2+ under a fluorescence microscope, indicating its potential use in biological imaging and diagnostics (Karak et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding how to safely handle and dispose of the compound.
Direcciones Futuras
This involves identifying areas of further research. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in.
Propiedades
IUPAC Name |
(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742610 | |
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine | |
CAS RN |
147199-40-4 | |
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)

